molecular formula C12H15FN2O B1386033 (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone CAS No. 1152587-50-2

(2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone

Cat. No.: B1386033
CAS No.: 1152587-50-2
M. Wt: 222.26 g/mol
InChI Key: HANYEWXRXGYXFH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone typically involves the reaction of 2-amino-5-fluorobenzoyl chloride with piperidine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of chemicals to meet industrial safety standards .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, although it is not used clinically.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The exact mechanism of action of (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone is not well-documented. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The amino and carbonyl groups may form hydrogen bonds with biological targets, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its chlorine or bromine analogs .

Properties

IUPAC Name

(2-amino-5-fluorophenyl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c13-9-4-5-11(14)10(8-9)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANYEWXRXGYXFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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